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Compound of Interest

Compound Name: DMX-129

Cat. No.: B12405867 Get Quote

Disclaimer: The initial request specified "DMX-129." However, publicly available scientific

literature extensively details the preclinical toxicity of a closely named compound, MM-129.

This guide focuses on MM-129, a novel dual inhibitor of Bruton's tyrosine kinase (BTK) and

Programmed Death-Ligand 1 (PD-L1), which also affects the PI3K/AKT/mTOR pathway.[1][2][3]

[4] This document is intended for researchers, scientists, and drug development professionals.

Executive Summary
MM-129 is a 1,2,4-triazine derivative under investigation as a potential therapeutic agent for

colon cancer.[1][5] Preclinical safety and toxicity evaluations have been conducted using rodent

and zebrafish models to establish its preliminary safety profile. The compound exhibits a

favorable pharmacokinetic profile with rapid absorption and a bioavailability of 68.6% following

intraperitoneal administration in rats.[1][2][6] Acute and sub-chronic toxicity studies in mice

indicate that MM-129 is well-tolerated at its effective anticancer dose of 10 µmol/kg.[2][6]

Higher doses were associated with transient, dose-dependent signs of toxicity and increased

mortality in long-term studies.[6] Zebrafish embryo studies further support a favorable safety

profile, with no sublethal effects observed at a concentration of 10 µM.[1][2] This guide provides

a comprehensive overview of the key toxicity studies, their methodologies, and the associated

findings.

Quantitative Data Summary
The following tables summarize the key quantitative data from the preliminary toxicity screening

of MM-129.
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Table 1: In Vivo Toxicity Studies in Mice

Study Type
Dosing
Regimen

Dose Level
(µmol/kg)

Key
Observations

Reference

Short-Term (24h)
Single i.p.

injection
10, 20, 40

No mortality or

signs of toxicity

at any dose.

Transient, dose-

dependent

sedation, ataxia,

and inhibition of

motor activity at

higher doses.

[6]

Long-Term (14-

day)

Daily i.p.

injections
10

No mortality or

signs of toxicity.

Normal

hematological,

biochemical,

liver, and renal

function

parameters at

study conclusion.

[1][2][6]

20

40% mortality

within the first

week. Clinical

signs included

low hypoactivity.

[6]

40

60% mortality.

Pronounced

clinical signs

including

hypoactivity,

asthenia, and

piloerection.

[6]
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Table 2: Zebrafish Embryo Toxicity Study

Assay Type
Concentration
(µM)

Observation
Period

Key Findings Reference

Embryo Viability 10 Up to 120 hpf
No sublethal

effects detected.
[1][2]

Table 3: Pharmacokinetic Parameters in Rats

Parameter
Route of
Administration

Value Reference

Bioavailability Intraperitoneal (i.p.) 68.6% [1][2][6]

Experimental Protocols
Murine Acute and Sub-Chronic Toxicity Assessment
Objective: To evaluate the safety and tolerability of MM-129 after single (acute) and repeated

(sub-chronic) intraperitoneal administrations in mice.

Animal Model:

Species: Mouse (strain not specified in source)

Health Status: Healthy, pathogen-free

Methodology:

Acclimatization: Animals were acclimatized to laboratory conditions before the start of the

study.

Grouping: Animals were randomly assigned to control (vehicle) and treatment groups.

Dose Preparation: MM-129 was prepared in a suitable vehicle for intraperitoneal injection.

Administration:
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Short-Term Study: A single intraperitoneal injection of MM-129 was administered at doses

of 10, 20, and 40 µmol/kg.

Long-Term Study: MM-129 was administered daily via intraperitoneal injection for 14

consecutive days at doses of 10, 20, and 40 µmol/kg.

Clinical Observations:

Animals were observed for clinical signs of toxicity, including changes in behavior

(sedation, ataxia, motor activity), physical appearance (piloerection), and general health

(asthenia).

Observations were conducted continuously for the first few hours post-administration and

then daily for the duration of the study.

Mortality was recorded daily.

Endpoint Analysis (Long-Term Study):

At the end of the 14-day period, blood samples were collected for hematological and

biochemical analysis to assess liver and renal function.

Zebrafish Embryo Toxicity Assay
Objective: To assess the potential developmental toxicity of MM-129 using a zebrafish embryo

model.

Animal Model:

Species: Zebrafish (Danio rerio) embryos

Age: 0-2 hours post-fertilization (hpf)

Methodology:

Assay Setup: Healthy, fertilized zebrafish embryos were placed in multi-well plates

containing embryo medium.
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Compound Exposure: Embryos were exposed to MM-129 at a concentration of 10 µM. A

control group with embryo medium alone was run in parallel.

Incubation: The plates were incubated under standard conditions (e.g., 28.5°C).

Developmental Assessment: Embryos were observed under a stereomicroscope at regular

intervals up to 120 hpf.

Endpoints Evaluated: Sublethal endpoints such as mortality, hatching rate, heart rate, and

morphological abnormalities were assessed. The study reported no sublethal effects at the

tested concentration.[1]

Visualizations: Signaling Pathways and Workflows
MM-129 Mechanism of Action: Signaling Pathway
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Caption: MM-129 inhibits BTK, PI3K, and PD-L1, disrupting tumor survival and immune

evasion.

Experimental Workflow for In Vivo Toxicity Assessment
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Caption: Workflow for conducting murine in vivo toxicity studies of MM-129.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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